molecular formula C11H8F2N2 B581520 2-Amino-5-(2,5-difluorophenyl)pyridine CAS No. 1249608-12-5

2-Amino-5-(2,5-difluorophenyl)pyridine

Cat. No.: B581520
CAS No.: 1249608-12-5
M. Wt: 206.196
InChI Key: FTTZOAFANBWLJT-UHFFFAOYSA-N
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Description

2-Amino-5-(2,5-difluorophenyl)pyridine (CAS 1249608-12-5) is a fluorinated aromatic compound with the molecular formula C₁₁H₈F₂N₂ and a molecular weight of 206.19 g/mol. It serves as a valuable building block in medicinal chemistry and pharmaceutical research for the synthesis of novel active compounds . Its structure, featuring a 2-aminopyridine scaffold, is of significant interest in the development of potential therapeutics for neurological disorders. Research indicates that the 2-aminopyridine moiety is a crucial pharmacophore for designing potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . nNOS is a key enzyme involved in neurotransmission, and its overproduction is implicated in the pathology of several chronic neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease . Inhibitors based on this scaffold work by competing with the native substrate at the enzyme's active site . The incorporation of fluorine atoms onto the phenyl ring is a strategic modification that enhances the molecule's properties. Fluorination is a well-established method in drug design to improve a compound's lipophilicity, metabolic stability, and overall bioavailability . Furthermore, these properties are critical for optimizing a molecule's ability to cross the blood-brain barrier, a major consideration for drugs targeting the central nervous system . As a key intermediate, this compound is used in the synthesis of more complex molecules for research applications in neurology and inflammation . It is typically supplied as a solid and should be stored refrigerated at 2-8°C in a sealed, dry container . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2,5-difluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-8-2-3-10(13)9(5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTZOAFANBWLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718602
Record name 5-(2,5-Difluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249608-12-5
Record name 5-(2,5-Difluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Amino 5 2,5 Difluorophenyl Pyridine and Its Precursors

Retrosynthetic Analysis of 2-Amino-5-(2,5-difluorophenyl)pyridine

A retrosynthetic analysis of this compound reveals several strategic disconnections that provide pathways for its synthesis from simpler, commercially available starting materials. The primary bond for disconnection is the C-C bond between the pyridine (B92270) ring and the difluorophenyl moiety.

Strategies for the Construction of the Pyridine Core

The 2-aminopyridine (B139424) core is a common structural motif, and its synthesis can be approached through various established methods. One common strategy involves the construction of the pyridine ring from acyclic precursors. However, for the synthesis of this compound, a more convergent approach starting with a pre-functionalized pyridine ring is generally more efficient. The most common precursors are 2-amino-5-halopyridines, such as 2-amino-5-bromopyridine (B118841) or 2-amino-5-iodopyridine (B21400). These halogenated pyridines serve as electrophilic partners in cross-coupling reactions.

Approaches to the Introduction of the Difluorophenyl Moiety

The introduction of the 2,5-difluorophenyl group is typically achieved through a carbon-carbon bond-forming reaction. In the context of a retrosynthetic disconnection, this moiety can be derived from either a nucleophilic or an electrophilic precursor, depending on the chosen synthetic strategy.

As a Nucleophile: The 2,5-difluorophenyl group can be introduced as an organometallic nucleophile. This is the basis for transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings. For a Suzuki-Miyaura coupling, the precursor would be (2,5-difluorophenyl)boronic acid. For a Negishi coupling, the corresponding precursor would be a (2,5-difluorophenyl)zinc halide.

As an Electrophile: While less common for this specific target, it is theoretically possible to couple a 5-pyridyl organometallic species with a 1-halo-2,5-difluorobenzene derivative.

Based on this analysis, the most practical forward synthesis involves the coupling of a 2-amino-5-halopyridine with a (2,5-difluorophenyl)metallic reagent.

Direct Synthetic Routes to this compound

Direct arylation of the 2-aminopyridine core at the C-5 position is a powerful and widely used strategy. Transition metal-catalyzed cross-coupling methodologies are at the forefront of these approaches, offering high efficiency and functional group tolerance. rsc.org

Transition Metal-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are particularly effective for the formation of the C-C bond between the pyridine and the difluorophenyl ring. researchgate.net The two most prominent methods are the Suzuki-Miyaura coupling and the Negishi coupling.

The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation that utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate. libretexts.org For the synthesis of this compound, this would involve the reaction of a 2-amino-5-halopyridine with (2,5-difluorophenyl)boronic acid.

The general reaction scheme is as follows:

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For couplings involving electron-rich 2-aminopyridines, specialized ligands are often employed to achieve high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Synthesize 2-Amino-5-arylpyridines

EntryPyridine SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
12-Amino-5-bromopyridine(2,5-Difluorophenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100High
22-Amino-5-iodopyridine(2,5-Difluorophenyl)boronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100Very High
32-Amino-5-bromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/EtOH/H₂O8095

This table presents plausible reaction conditions based on analogous transformations reported in the literature. acs.orgtcichemicals.comscispace.com

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. orgsyn.org This method is known for its high functional group tolerance and reactivity. nih.gov The synthesis of this compound via Negishi coupling would entail the reaction of a 2-amino-5-halopyridine with a (2,5-difluorophenyl)zinc reagent.

The general reaction scheme is as follows:

The organozinc reagent can be prepared in situ from the corresponding 1-bromo-2,5-difluorobenzene and activated zinc metal. units.it

Table 2: Representative Conditions for Negishi Coupling to Synthesize 2-Amino-5-arylpyridines

EntryPyridine SubstrateOrganozinc ReagentCatalyst / LigandSolventTemp (°C)Yield (%)
12-Amino-5-iodopyridine(2,5-Difluorophenyl)zinc chloridePd(PPh₃)₄THF65High
22-Amino-5-bromopyridine(2,5-Difluorophenyl)zinc bromidePdCl₂(dppf)DMF80High
32-Amino-5-iodopyridinePhenylzinc chloridePd(OAc)₂ / SPhosTHF2595

This table presents plausible reaction conditions based on analogous transformations reported in the literature. units.it

Kumada and Stille Coupling Applications

Palladium- or nickel-catalyzed cross-coupling reactions are foundational for creating the C-C bond between the pyridine ring and the difluorophenyl group. Among the earliest and most effective of these are the Kumada and Stille couplings.

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile and an organic halide as the electrophile. wikipedia.orgorganic-chemistry.org This reaction is notable for being one of the first catalytic cross-coupling methods developed. wikipedia.org For the synthesis of a 5-aryl-2-aminopyridine, this would typically involve the reaction of a 5-halopyridine derivative with a (2,5-difluorophenyl)magnesium halide. The reaction is catalyzed by transition metals, typically nickel or palladium complexes with phosphine ligands. wikipedia.orgnrochemistry.com The choice of catalyst is crucial, and while nickel is often more economical, palladium catalysts can offer a broader scope and higher chemo- and stereoselectivity. organic-chemistry.orgnrochemistry.com A significant advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, a limitation is the high reactivity of the Grignard reagent, which restricts the tolerance for base-sensitive functional groups. nrochemistry.com Recent advancements have shown that secondary phosphine oxides (SPOs) can be highly effective ligands for the palladium-catalyzed Kumada coupling of 2-pyridyl Grignard reagents with aryl halides, a reaction where traditional phosphine ligands often show poor reactivity. researchgate.net

The Stille reaction offers an alternative C-C bond formation pathway, coupling an organotin compound with an organic halide in the presence of a palladium catalyst. wikipedia.org A key advantage of the Stille coupling is the stability of organostannane reagents to air and moisture and their tolerance of a wide array of functional groups, which might not be compatible with the highly basic conditions of the Kumada coupling. wikipedia.orgnrochemistry.com The reaction mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the desired product. wikipedia.orgnrochemistry.com While effective, the primary drawbacks of the Stille reaction are the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture. wikipedia.orgnrochemistry.com

Coupling ReactionNucleophileElectrophileCatalyst (Typical)Key AdvantagesKey Disadvantages
Kumada Coupling Organomagnesium (Grignard)Organic HalideNi or Pd with phosphine ligandsHigh reactivity, readily available reagents organic-chemistry.orgLow tolerance for sensitive functional groups nrochemistry.com
Stille Coupling OrganostannaneOrganic HalidePd complexesHigh functional group tolerance, stable reagents wikipedia.orgnrochemistry.comToxic tin reagents, byproduct removal issues wikipedia.orgnrochemistry.com
Buchwald-Hartwig Amination for Amino Group Introduction or Modification

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org This reaction is highly valuable for introducing the amino group onto the pyridine ring, typically by coupling a halo-pyridine with an amine source. nih.govresearchgate.net For synthesizing this compound, this could involve the amination of a 2-halo-5-(2,5-difluorophenyl)pyridine precursor.

The reaction's catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst. libretexts.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. researchgate.netnih.gov

Several generations of catalyst systems have been developed. Early systems used simple triarylphosphine ligands, but modern methods employ sterically hindered and electron-rich phosphine ligands (such as Xantphos, dppp, and various biaryl phosphines like XPhos and t-BuXPhos) that facilitate the reductive elimination step and improve reaction scope and efficiency. wikipedia.orgresearchgate.netnih.gov Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly required to facilitate the deprotonation of the amine. libretexts.orgresearchgate.net The reaction is typically carried out in aprotic, nonpolar solvents like toluene or dioxane. nih.govacsgcipr.org

This methodology provides an expedient route to various aminopyridines that can be otherwise difficult to synthesize. nih.govresearchgate.net It has been successfully applied to the amination of 2-bromopyridines with a range of primary and secondary amines, achieving yields from satisfactory to nearly quantitative. researchgate.net

ComponentRole in Buchwald-Hartwig AminationCommon Examples
Catalyst Facilitates C-N bond formationPd(OAc)₂, Pd₂(dba)₃ researchgate.netnih.gov
Ligand Stabilizes Pd center, promotes key stepsXantphos, dppp, XPhos, t-BuXPhos researchgate.netnih.gov
Base Deprotonates the amine nucleophileNaOtBu, K₂CO₃, Cs₂CO₃ libretexts.orgresearchgate.net
Substrates Aryl Halide + Amine2-Bromopyridine, Ammonia (B1221849) equivalent nih.govresearchgate.net
Solvent Reaction MediumToluene, Dioxane nih.govacsgcipr.org

Alternative C-C Bond Formation Strategies for Arylation

Beyond Kumada and Stille couplings, the Suzuki-Miyaura cross-coupling is a preeminent method for C-C bond formation in the synthesis of biaryl compounds like this compound. The Suzuki reaction couples an organoboron species (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. nih.gov Its popularity stems from the commercial availability, stability, and low toxicity of the boronic acid reagents, as well as the mild reaction conditions.

For the synthesis of the target compound, this would involve coupling 2-amino-5-bromopyridine with (2,5-difluorophenyl)boronic acid. The reaction typically employs a palladium catalyst like Pd(dppf)Cl₂ and a base such as Na₃PO₄ in a solvent like dioxane, often with added water. nih.govresearchgate.net

Another advanced strategy is the direct C-H arylation. This approach is highly atom-economical as it avoids the pre-functionalization of one of the coupling partners (i.e., halogenation or conversion to an organometallic reagent). acs.orgnih.gov The reaction involves the direct coupling of a C-H bond of one aromatic ring with an aryl halide. For instance, a 2-aminopyridine could be directly arylated at the C5 position with a 1-halo-2,5-difluorobenzene. These reactions are often catalyzed by palladium and may require a directing group to achieve high regioselectivity. The development of highly efficient catalyst systems based on palladium-diimine complexes has shown high turnover numbers for the direct arylation of simple arenes. acs.org

Cycloaddition and Condensation Reactions for Scaffold Assembly

Instead of functionalizing a pre-existing pyridine ring, the entire 2-amino-5-arylpyridine scaffold can be constructed de novo through cycloaddition or condensation reactions. baranlab.org

Transition-metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the de novo synthesis of pyridine rings. nih.gov This method typically involves the co-cyclotrimerization of an alkyne, a nitrile, and another alkyne. By carefully choosing substituted precursors, a specific substitution pattern on the resulting pyridine ring can be achieved.

Condensation reactions provide a more classical but still highly relevant approach to pyridine synthesis. baranlab.orgnih.gov These reactions typically involve the condensation of carbonyl compounds with an amine source. baranlab.org For instance, 3-oxo-2-arylhydrazonopropanals can undergo condensation with active methylene reagents like ethyl cyanoacetate in the presence of ammonium acetate to yield 2-amino-5-arylazonicotinates. nih.govresearchgate.net While not a direct route to the target compound, these methods highlight the principle of building the substituted pyridine ring through the assembly of smaller, functionalized fragments. The reaction of α-bromocarbonyl compounds with 2-aminopyridine derivatives is another common condensation strategy for forming fused heterocyclic systems. amazonaws.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthetic routes to this compound is critically dependent on the careful optimization of reaction conditions. Key parameters include the catalyst system, solvent, and temperature, all of which can profoundly influence reaction yield, purity, and selectivity.

Ligand Design and Catalyst Screening

The choice of catalyst and, more specifically, the ancillary ligand bound to the metal center is paramount in transition-metal-catalyzed reactions. rsc.org Ligands modulate the electronic properties and steric environment of the metal catalyst, directly influencing its activity and stability. rsc.org

In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki coupling, a wide variety of phosphine-based ligands have been developed. nih.govnih.gov

Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are effective in many Suzuki couplings, leading to high yields of 2-arylpyridines. nih.gov

Sterically hindered, electron-rich monodentate biaryl phosphine ligands (e.g., RuPhos, XPhos) are often superior for challenging couplings, including C-N bond formation, as they promote the crucial reductive elimination step. nih.govnih.gov

Catalyst screening involves testing various metal precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a library of ligands to identify the optimal system for a specific transformation. For instance, in the intramolecular C-H arylation of pyridine derivatives, screening various phosphine ligands revealed that while some Buchwald-type ligands gave good yields, the simple and less expensive PPh₃ proved to be highly effective, affording the product in up to 94% yield. nih.gov

Ligand TypeExample(s)Typical Application(s)Effect on Catalysis
Bidentate Phosphinedppf, dpppSuzuki, Buchwald-Hartwig researchgate.netnih.govForms stable complexes, good for many standard couplings.
Monodentate Biaryl PhosphineXPhos, RuPhos, t-BuXPhosBuchwald-Hartwig, Suzuki nih.govacs.orgSteric bulk and electron-donating ability promote oxidative addition and reductive elimination.
Secondary Phosphine Oxide (SPO)(1-Ad)₂P(O)HKumada Coupling researchgate.netUniquely effective for coupling 2-pyridyl Grignard reagents where other ligands fail.

Solvent Effects and Temperature Optimization

Solvent choice significantly impacts reaction outcomes by influencing reactant solubility, catalyst stability, and reaction rates. In palladium-catalyzed couplings, polar aprotic solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are commonly used. acsgcipr.orgacs.org

A screening of solvents for a Buchwald-Hartwig amination found that toluene was the optimal choice, leading to conversions over 95%, with 1,4-dioxane also providing satisfactory results. acs.org The presence of water can also be beneficial, particularly in Suzuki reactions, where it can aid in the dissolution of the base and facilitate the transmetalation step. nih.gov However, in other cases, such as with moisture-sensitive Grignard reagents in Kumada couplings, strictly anhydrous conditions are necessary. nrochemistry.com

Temperature is a critical parameter for controlling reaction kinetics. While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or the formation of undesired side products. Optimization studies for the Suzuki coupling of a pyridine-2-sulfonyl fluoride (B91410) showed that yields were sensitive to both temperature and water content, with optimal conditions often found between 65 and 100 °C. researchgate.net For the Buchwald-Hartwig amination of 2-bromopyridines, a temperature of 80 °C was found to be effective. researchgate.net Finding the ideal temperature involves balancing the need for a sufficient reaction rate with the thermal stability of the catalyst and substrates.

ParameterInfluence on ReactionExamples of Optimized Conditions
Solvent Affects solubility, catalyst stability, and rate.Toluene and 1,4-dioxane are effective for Buchwald-Hartwig aminations. acsgcipr.orgacs.org Dioxane/water mixtures are common for Suzuki couplings. nih.gov
Temperature Controls reaction rate versus decomposition/side reactions.65-100 °C for Suzuki coupling of PyFluor. researchgate.net 80 °C for Buchwald-Hartwig amination of 2-bromopyridines. researchgate.net

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The growing emphasis on sustainable and environmentally benign chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of complex molecules like this compound. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this target molecule can be conceptually divided into the formation of its precursors—a suitable 2-aminopyridine derivative and a 2,5-difluorophenyl source—followed by their coupling. Green chemistry principles can be applied at each of these stages.

A primary strategy for the synthesis of the biaryl structure of this compound is the Suzuki-Miyaura cross-coupling reaction. nbinno.comnbinno.com Traditional Suzuki-Miyaura couplings often rely on organic solvents and homogeneous palladium catalysts, which can be difficult to recover and may contaminate the product. Green alternatives focus on the use of aqueous solvent systems, which reduces the environmental impact of the reaction. nih.gov For instance, technology has been developed to run Suzuki-Miyaura couplings of MIDA boronates, a stable form of boronic acids, in water as the sole medium, often at room temperature. nih.gov This approach significantly lowers the environmental factor (E-factor) by eliminating the need for organic solvents during both the reaction and product isolation. nih.gov

The choice of catalyst is also crucial. The development of heterogeneous catalysts, such as palladium nanoparticles immobilized on supports, allows for easy recovery and reuse, which is both economically and environmentally advantageous. mdpi.com For example, palladium nanoparticles on magnetic Irish moss have demonstrated high catalytic activity and reusability for ligand-free Suzuki coupling in water. researchgate.net

Another key aspect of green synthesis is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. researchgate.netresearchgate.netmdpi.com This technique can be applied to various steps in the synthesis of 2-aminopyridine derivatives, including multicomponent reactions that form the pyridine ring in a single, atom-economical step. nih.gov

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. cem.comrsc.orgnih.govresearchgate.net By eliminating the solvent, this approach reduces waste and simplifies product purification. Multicomponent reactions for the synthesis of 2-amino-3-cyanopyridine derivatives have been successfully carried out under solvent-free conditions, providing a fast and clean method for obtaining these important precursors. nih.gov Similarly, grinding techniques for aldol condensation at room temperature exemplify a solvent-free approach to forming C-N bonds. nih.gov

The synthesis of the 2-aminopyridine precursor itself can be made greener by avoiding harsh reagents and reaction conditions. One-pot multicomponent reactions are particularly attractive as they combine multiple synthetic steps without isolating intermediates, saving time, resources, and reducing waste. nih.gov Catalyst-free methods for the synthesis of 2-aminopyridines have also been developed, further simplifying the process and reducing its environmental footprint. nih.gov

For the synthesis of the 2,5-difluorophenylboronic acid precursor, while specific green synthesis routes are less detailed in the provided context, the general principles of reducing solvent use and employing efficient catalytic processes would apply. The inherent value of this precursor lies in its ability to introduce a difluorophenyl group, which can enhance the bioactivity of the final molecule. nbinno.com

The following tables provide a comparative overview of different synthetic conditions, illustrating the benefits of applying green chemistry principles.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyridine Derivatives

MethodCatalystSolventReaction TimeYield (%)Reference
ConventionalBase CatalysisOrganic SolventsSeveral HoursGood to High researchgate.net
MicrowaveYtterbium(III) triflateSolvent-free5 minutesGood to Excellent mdpi.com
MicrowaveCaCl2Solvent-freeShortGood to Acceptable researchgate.net

This table is interactive and allows for sorting and filtering of data.

Table 2: Solvent Effects in Suzuki-Miyaura Coupling Reactions

Solvent SystemTemperatureReaction TimeYield (%)NotesReference
Organic Solvents (e.g., Toluene)100 °C10 hours~70%Standard conditions rsc.org
WaterRoom Temperature24 hours92%No organic solvent used in reaction or workup nih.gov
Water40 °CNot Specified~100%For less reactive aryl chlorides nih.gov
Aqueous/Ionic Liquid Mixture100 °C1-4 minutesExcellentRecyclable solvent system mdpi.com

This table is interactive and allows for sorting and filtering of data.

By integrating these sustainable and green chemistry approaches—such as utilizing aqueous and recyclable solvents, employing reusable heterogeneous catalysts, leveraging energy-efficient microwave irradiation, and designing solvent-free, multicomponent reactions—the synthesis of this compound and its precursors can be made significantly more environmentally friendly and efficient.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Amino 5 2,5 Difluorophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-Amino-5-(2,5-difluorophenyl)pyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum is expected to reveal signals for the protons on both the aminopyridine and the difluorophenyl rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. The amino group (-NH₂) on the pyridine (B92270) ring is an electron-donating group, which typically shields the ring protons, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted pyridine. Conversely, the fluorine atoms on the phenyl ring are electron-withdrawing, deshielding the adjacent protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. Carbons bonded to nitrogen or fluorine will experience significant shifts.

Based on data from 2-aminopyridine (B139424) and various fluorinated phenyl compounds, the predicted chemical shifts for this compound are presented below. tandfonline.comchemicalbook.comchemicalbook.commdpi.comacs.org

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-3 ~6.8 - 7.0 d J(H3-H4) ≈ 8-9
H-4 ~7.4 - 7.6 dd J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3
H-6 ~8.0 - 8.2 d J(H6-H4) ≈ 2-3
H-3' ~7.1 - 7.3 m
H-4' ~7.0 - 7.2 m
H-6' ~7.2 - 7.4 m

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~158 - 160
C-3 ~108 - 112
C-4 ~138 - 142
C-5 ~125 - 128
C-6 ~145 - 148
C-1' ~128 - 132 (d)
C-2' ~158 - 162 (dd)
C-3' ~115 - 118 (d)
C-4' ~118 - 122 (dd)
C-5' ~155 - 159 (dd)

Note: 'd' denotes a doublet and 'dd' a doublet of doublets due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Difluorophenyl Moiety Elucidation

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.orghuji.ac.il The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, making it excellent for distinguishing between non-equivalent fluorine atoms. alfa-chemistry.combiophysics.org For this compound, two distinct signals are expected for the two fluorine atoms (at C-2' and C-5') due to their different chemical environments.

The signals will likely appear as complex multiplets due to coupling with nearby protons (³JF-H) and with each other (⁴JF-F). The magnitude of these coupling constants provides valuable structural information.

Predicted ¹⁹F NMR Chemical Shifts

Fluorine Predicted Chemical Shift (δ, ppm, vs CFCl₃) Multiplicity
F (at C-2') -115 to -125 m

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. slideshare.netscience.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. libretexts.org It would confirm the connectivity of protons on the pyridine ring (H-3 with H-4, and H-4 with H-6) and within the difluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlation). It would be used to definitively assign the ¹³C signals for all protonated carbons by linking them to their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlation). This is particularly powerful for identifying quaternary (non-protonated) carbons and for confirming the connectivity between the pyridine and difluorophenyl rings via the C-5 to C-1' bond. For instance, correlations between H-4/H-6 of the pyridine ring and C-1' of the phenyl ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is essential for determining the preferred conformation of the molecule, particularly the dihedral angle between the two aromatic rings. Correlations between protons on the pyridine ring (e.g., H-4 or H-6) and protons on the difluorophenyl ring (e.g., H-6') would indicate their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be characterized by vibrations from the amino group, the pyridine ring, the difluorophenyl ring, and the C-F bonds. researchgate.netnist.govchemicalbook.com

-NH₂ Vibrations: The amino group would show characteristic N-H stretching vibrations in the IR spectrum, typically as two bands (asymmetric and symmetric stretching) in the region of 3300-3500 cm⁻¹. An N-H scissoring (bending) vibration would be expected around 1600-1650 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching vibrations for both aromatic rings would appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine and phenyl rings are expected in the 1400-1620 cm⁻¹ region.

C-F Vibrations: The carbon-fluorine bonds will exhibit strong stretching vibrations in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies

Functional Group / Moiety Vibration Type Predicted Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Asymmetric Stretch ~3450
Amino (-NH₂) N-H Symmetric Stretch ~3350
Amino (-NH₂) N-H Scissoring ~1620
Aromatic Rings C-H Stretch 3000 - 3100
Aromatic Rings C=C / C=N Stretch 1400 - 1620

Conformational Information from Vibrational Spectra

The molecule's conformation is largely defined by the torsional (dihedral) angle between the pyridine and the difluorophenyl rings. This rotation is typically hindered, leading to a preferred conformation in the solid state. Vibrational spectroscopy can provide insights into this conformation. nih.govwsu.edu

The low-frequency region of the Raman spectrum (typically below 400 cm⁻¹) is particularly sensitive to skeletal vibrations and torsional modes of the entire molecule. researchgate.net Changes in the dihedral angle between the two rings would affect the coupling of vibrations between them. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) for different dihedral angles, the most likely conformation in the solid state or in solution can be determined. For biphenyl-type systems, certain low-frequency modes are known to be sensitive to the planarity of the molecule. wsu.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₁H₈F₂N₂. This data would typically be presented in a format that includes the calculated mass, the experimentally observed mass, and the mass error in parts per million (ppm). However, specific experimental HRMS data for this compound is not available in the reviewed scientific literature.

Table 1: Theoretical Mass Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)

Note: This table represents calculated theoretical values. No experimental data has been found in published literature.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its molecular structure and conformation in the solid state. A search for crystallographic information files (CIFs) or published structural reports in databases such as the Cambridge Structural Database (CSD) yielded no results for this specific compound.

Without an experimentally determined crystal structure, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be conducted. Such an analysis would typically involve identifying and characterizing non-covalent interactions such as hydrogen bonds (e.g., N-H···N, N-H···F), π-π stacking between the pyridine and difluorophenyl rings, and other van der Waals forces that govern the supramolecular assembly in the solid state. Techniques like Hirshfeld surface analysis are often employed to visualize and quantify these interactions, but this requires the foundational crystal structure data, which is currently unavailable.

The parent compound, this compound, is achiral. Therefore, the determination of absolute configuration is not applicable. For this section to be relevant, a chiral derivative would need to be synthesized, for instance, by introducing a stereocenter through modification of the amino group or by creating an atropisomeric system. There is no information in the scientific literature regarding the synthesis or analysis of such chiral derivatives.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Derivatives

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques used to study chiral molecules. As no chiral derivatives of this compound have been reported in the literature, no ECD or VCD spectroscopic data is available. If such derivatives existed, these techniques, in conjunction with quantum chemical calculations, would be instrumental in determining their absolute configuration and conformational preferences in solution.

Advanced Hyphenated Analytical Techniques for Purity Assessment and Isomeric Resolution

Advanced hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography (SFC), are essential for assessing the purity of chemical compounds and for separating isomers. While these are standard methods in chemical analysis, there are no specific published studies detailing their application for the purity assessment or the resolution of potential isomers of this compound. For instance, if positional isomers were present as impurities from the synthesis, validated chromatographic methods would be required for their separation and quantification. In the case of chiral derivatives, chiral chromatography (either HPLC or SFC) would be the method of choice for resolving enantiomers. However, no such applications concerning this specific compound have been documented.

Compound Index

Table 2: List of Compounds Mentioned

Compound Name

Computational and Theoretical Investigations of 2 Amino 5 2,5 Difluorophenyl Pyridine

Density Functional Theory (DFT) Calculations on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 2-Amino-5-(2,5-difluorophenyl)pyridine. nih.gov A typical DFT study involves selecting a functional, such as the widely used B3LYP, and a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the molecular structure to find the lowest energy conformation on the potential energy surface. researchgate.net For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable form of the molecule.

The energetic profile provides the total energy of the optimized structure, which is a key indicator of its thermodynamic stability. Comparing the energies of different isomers or conformers allows researchers to identify the most likely forms to exist. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative and shows the type of data that would be generated from a DFT geometry optimization. Actual values require a specific computational study.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C-C (Pyridine Ring) ~1.39 Å
C-N (Pyridine Ring) ~1.34 Å
C-N (Amino Group) ~1.38 Å
C-C (Inter-ring) ~1.48 Å
C-F (Difluorophenyl) ~1.35 Å
**Bond Angles (°) ** C-N-C (Pyridine Ring) ~117°
H-N-H (Amino Group) ~115°
C-C-F (Difluorophenyl) ~118°

| Dihedral Angle (°) | Pyridine-Phenyl | Variable (Defines conformation) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more polarizable and reactive. researchgate.net Analysis of the FMOs for this compound would reveal the probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data This table illustrates the kind of data FMO analysis provides. Actual values are pending a specific study.

Parameter Energy (eV)
E(HOMO) Value
E(LUMO) Value

| HOMO-LUMO Gap (ΔE) | Value |

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the charge distribution across a molecule's surface. libretexts.org It is an invaluable tool for predicting how a molecule will interact with other chemical species. libretexts.org Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and represent likely sites for electrophilic attack. researchgate.netnih.gov These areas are often associated with lone pairs on electronegative atoms like nitrogen and fluorine. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. researchgate.netbhu.ac.in

For this compound, an MEP map would likely show negative potential around the pyridine (B92270) nitrogen, the amino group's nitrogen, and the fluorine atoms. Positive potential would be expected on the hydrogen atoms of the amino group.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like the C-C bond connecting the pyridine and difluorophenyl rings in this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis involves systematically rotating this bond and calculating the energy at each step to map out the potential energy surface (PES). The PES identifies the lowest-energy conformers (stable states) and the energy barriers required for rotation between them. This analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts in different environments.

Non-Covalent Interaction (NCI) Analysis for Supramolecular Interactions

Non-covalent interactions (NCIs) are the forces that govern how molecules interact with each other in the solid state and in solution. These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, are fundamental to crystal engineering and molecular recognition. rsc.orgrsc.org NCI analysis is a computational technique that helps visualize and characterize these weak interactions within a molecular system.

In a crystal structure of this compound, one would expect to find various NCIs. The amino group could act as a hydrogen-bond donor, while the pyridine nitrogen and fluorine atoms could act as acceptors. nih.gov The aromatic rings could participate in π-π stacking interactions. rsc.org NCI analysis would map these interactions, providing insight into the forces that stabilize the crystal lattice and drive the formation of larger supramolecular assemblies. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated. These quantum chemical indices provide a quantitative measure of a molecule's stability and reactivity. nih.gov

Table 3: Key Quantum Chemical Descriptors and Their Significance This table defines common reactivity indices that would be calculated from FMO energies.

Descriptor Formula Significance
Ionization Potential (I) I ≈ -E(HOMO) The energy required to remove an electron.
Electron Affinity (A) A ≈ -E(LUMO) The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; indicates higher reactivity.

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile. |

Calculating these descriptors for this compound would provide a detailed, quantitative profile of its chemical behavior, allowing for comparisons with other related molecules.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed insights into solution-phase behavior and the influence of solvents. su.se The technique involves simulating the classical motion of atoms and molecules, allowing for the characterization of structural dynamics, intermolecular interactions, and thermodynamic properties. su.se

For a molecule like this compound, MD simulations would be instrumental in understanding its conformational flexibility, solvation structure, and interactions with various solvents at an atomic level. The simulation process follows the classical dynamics of the system, where the evolution of atomic positions and velocities is governed by Newton's equations of motion. su.se

A typical MD study on the solution-phase behavior of this compound would involve the following steps:

System Setup: A simulation box is created containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water, ethanol, DMSO).

Force Field Parameterization: An appropriate force field (like AMBER, CHARMM, or GROMOS) is chosen to describe the potential energy of the system as a function of its atomic coordinates. This includes parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Simulation Protocol: The system undergoes energy minimization to remove steric clashes, followed by a gradual heating phase to reach the desired temperature. Subsequently, an equilibration phase is run under constant temperature and pressure (NPT ensemble) to allow the system to relax to a stable state. Finally, a production run is performed, during which the trajectory data (positions, velocities, and energies) is saved for analysis. rsc.org

Analysis of Solvent Effects: MD simulations provide critical data on how solvents influence the compound's properties. Key analyses include:

Radial Distribution Functions (RDFs): RDFs are calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms or functional groups (e.g., the amino group, pyridine nitrogen, or fluorine atoms) of the solute. This reveals the structure of the solvation shells. su.se

Hydrogen Bonding Analysis: The simulations can quantify the formation, lifetime, and dynamics of hydrogen bonds between the amino group of the compound and protic solvent molecules.

Diffusion Coefficients: The self-diffusion coefficient of the solute can be calculated to understand its mobility within the solvent, which is crucial for understanding reaction kinetics and transport properties. researchgate.net

Potential of Mean Force (PMF): PMF calculations can be used to determine the free energy profile of conformational changes or interactions between solute molecules, revealing how the solvent stabilizes or destabilizes certain arrangements. rsc.org

For instance, studies on similar molecules like 2-Mercaptopyridine have used MD simulations to investigate the solvation near nitrogen and sulfur sites in water, providing detailed models of the hydration structure. su.se Such analyses would be directly applicable to understanding how the difluorophenyl and amino-pyridine moieties of this compound interact with different solvents.

Simulation ParameterTypical Value/MethodPurpose
Force FieldAMBER, GROMOS, OPLSDescribes inter- and intramolecular interactions.
Solvent ModelsTIP3P, SPC/E (for water)Explicitly models the solvent environment.
Simulation Time10 ns - 100+ nsEnsures adequate sampling of conformational space. su.se
EnsembleNPT (Isothermal-isobaric)Simulates conditions of constant temperature and pressure.
Analysis ToolsRDF, H-bond analysis, PMFTo extract structural and energetic information. su.sersc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks (Theoretical Development and Application)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is fundamental in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.govresearchgate.net

While a specific QSAR model for this compound has not been detailed in the surveyed literature, the framework can be illustrated using studies on analogous compounds, such as 2-amino-5-methyl pyridine (2A5MP). researchgate.net

Theoretical Development of a QSAR Model: The development of a QSAR model involves several key steps:

Dataset Collection: A dataset of compounds with known biological activities (e.g., inhibitory concentrations like IC₅₀) against a specific biological target is compiled. For this compound, this would involve synthesizing a series of derivatives with varied substituents and testing their activity.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). mdpi.com

Model Building and Validation: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), is used to build a mathematical model correlating the descriptors with the biological activity. researchgate.net The model's predictive power is rigorously validated using techniques like cross-validation and an external test set. researchgate.net

Application to Aminopyridine Derivatives: A computational study on 2-amino-5-methyl pyridine (2A5MP) illustrates the application of these principles. researchgate.net In that study, researchers performed 3D-QSAR and molecular docking to understand the molecule's potential as a drug candidate. Key findings from such an analysis typically include:

Binding Energy: Docking studies predict the binding affinity of the compound to a protein target. For 2A5MP, a binding energy of -3.32 kcal/mol was reported, indicating a potential interaction. researchgate.net

Pharmacokinetic Properties: Descriptors related to drug-likeness (e.g., Lipinski's Rule of Five) are evaluated to assess the molecule's potential for oral bioavailability. researchgate.net

Identification of Key Features: The QSAR model identifies which molecular properties (e.g., hydrophobicity, specific electrostatic potentials) are crucial for activity. This guides the design of new derivatives with enhanced potency.

For this compound, a QSAR study would likely focus on how the electron-withdrawing difluorophenyl group and the hydrogen-bonding aminopyridine moiety contribute to its interaction with a biological target. The model would quantify the impact of these features on activity, providing a predictive tool for designing more potent analogs.

QSAR/Docking ParameterDescriptionExample Finding for 2A5MP researchgate.net
Binding Energy (kcal/mol)The predicted strength of interaction with a biological target.-3.32
HOMO-LUMO Gap (eV)Relates to the molecule's chemical reactivity and kinetic stability.Calculated to illustrate reactivity.
Dipole Moment (Debye)Measures the molecule's overall polarity.Computed to understand interaction modes.
Lipinski's Rule of FiveA set of rules to evaluate drug-likeness and oral bioavailability.Assessed to determine drug candidacy.

In Silico Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

In silico methods, primarily based on Density Functional Theory (DFT), are routinely used to predict the spectroscopic properties of molecules. These theoretical predictions are invaluable for structure elucidation, interpretation of experimental spectra, and understanding the electronic structure of compounds.

Prediction of IR and Raman Spectra: Theoretical vibrational spectra are calculated by performing a geometry optimization of the molecule, followed by a frequency calculation. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), have shown excellent agreement with experimental data for similar molecules. nih.govbldpharm.com

For this compound, a DFT calculation would yield harmonic vibrational frequencies corresponding to specific molecular motions. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. nih.gov The analysis would provide detailed assignments for key vibrational modes, such as:

N-H stretching and scissoring modes of the amino group.

C-F stretching modes of the difluorophenyl ring.

Pyridine ring stretching and breathing modes.

C-N stretching vibrations.

Studies on 2-amino-5-iodopyridine (B21400) and 2-amino-5-methylpyridine (B29535) have successfully used this approach to assign their experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net

Vibrational ModeTypical Wavenumber Range (cm⁻¹) (Based on Analogs)
N-H Asymmetric/Symmetric Stretch3300 - 3500 researchgate.net
C-H Aromatic Stretch3000 - 3100
C=C, C=N Ring Stretch1400 - 1650 researchgate.net
NH₂ Scissoring~1600 researchgate.net
C-F Stretch1100 - 1300
C-N Stretch1250 - 1350 researchgate.net

Prediction of NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. nih.gov Calculations are often performed on the optimized geometry of the molecule, and the results are referenced against a standard compound like tetramethylsilane (B1202638) (TMS). Solvent effects can be included using continuum models like the Polarizable Continuum Model (PCM). nih.gov For this compound, this would predict the chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental spectra. Historically, prediction methods for substituted pyridines have achieved a mean absolute error (MAE) of around 1.2-2.4 ppm for ¹³C shifts. sourceforge.io

Prediction of UV-Vis Spectra: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* and n → π* transitions. The analysis would reveal the nature of these transitions, for example, by identifying them as intramolecular charge transfer (ICT) events from the aminopyridine donor to the difluorophenyl acceptor. The predicted maximum absorption wavelength (λ_max) can then be compared with experimental data. rsc.orgnih.gov

Spectroscopic PropertyComputational MethodInformation Obtained
IR/Raman Frequencies DFT (e.g., B3LYP/6-311G(d,p))Vibrational modes, functional group identification. nih.gov
NMR Chemical Shifts DFT/GIAOPredicted ¹H, ¹³C, ¹⁹F chemical shifts for structure assignment. nih.gov
UV-Vis Absorption TD-DFT (e.g., CAM-B3LYP/PCM)Excitation energies (λ_max), oscillator strengths, nature of electronic transitions. mdpi.comnih.gov

Reactivity Profiles and Derivatization Chemistry of 2 Amino 5 2,5 Difluorophenyl Pyridine

Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) and Fluorophenyl Rings

The reactivity of 2-Amino-5-(2,5-difluorophenyl)pyridine toward electrophilic aromatic substitution is governed by the competing electronic effects of its constituent parts. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. wikipedia.orguoanbar.edu.iq Electrophilic substitutions on the pyridine core are generally sluggish and require harsh conditions. wikipedia.org When they do occur, they are directed to the C-3 and C-5 positions, which are the most electron-rich carbons in the ring. wikipedia.org

The presence of the amino group at the C-2 position significantly influences this reactivity. The -NH₂ group is a powerful activating group that donates electron density to the ring via resonance, primarily at the ortho (C-3) and para (C-5) positions. However, in the context of 2-aminopyridine (B139424), this activation is tempered by the deactivating effect of the ring nitrogen. Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) salt. uoanbar.edu.iqsapub.org This protonation dramatically increases the deactivation of the entire ring system, making substitution even more difficult. uoanbar.edu.iq

The 2,5-difluorophenyl substituent also plays a crucial role. The fluorine atoms are highly electronegative and withdraw electron density through the inductive effect, deactivating the phenyl ring to electrophilic attack. Consequently, electrophilic substitution on the difluorophenyl moiety is expected to be challenging.

Nucleophilic Reactions Involving the Amino Group and Pyridine Nitrogen

The presence of two nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino group—offers multiple sites for nucleophilic reactions. The reactivity at these sites is distinct and often allows for chemoselective transformations.

The exocyclic amino group of 2-aminopyridine derivatives is a potent nucleophile and readily undergoes acylation and sulfonylation. Studies on various aminopyridines have shown that these reactions occur preferentially on the amino group rather than the more basic but sterically hindered ring nitrogen. publish.csiro.au

Acylation can be achieved using a variety of acylating agents, such as acid anhydrides or acyl chlorides. publish.csiro.auacs.org For instance, reacting the amine with acetic anhydride (B1165640), often without an auxiliary base, yields the corresponding N-acetylated product. publish.csiro.auyoutube.com The use of acyl chlorides in the presence of a non-nucleophilic base like triethylamine (B128534) is also a common and effective method. acs.org

Sulfonylation follows a similar pattern. The reaction of 2-aminopyridine derivatives with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like pyridine, leads to the formation of the corresponding sulfonamide. researchgate.net This transformation is a standard method for introducing sulfonyl groups onto the amino-pyridine scaffold.

Reaction TypeReagentBase/CatalystTypical ConditionsReference
AcylationAcetic AnhydrideNone or mild baseRefluxing with excess anhydride publish.csiro.auyoutube.com
AcylationAcyl ChlorideTriethylamineDichloromethane (DCM), 0°C to room temp. acs.org
AcylationEndic AnhydrideNoneChemoselective reaction at the amino group researchgate.net
SulfonylationBenzenesulfonyl ChloridePyridineReaction in a dry solvent like acetone researchgate.net

Alkylation of 2-aminopyridines can be more complex than acylation, with reactivity observed at both the exocyclic amino group and the endocyclic ring nitrogen. Direct alkylation with alkyl halides often leads to the formation of N-alkylpyridinium salts, as the ring nitrogen is typically the more basic site. publish.csiro.au However, selective N-alkylation of the amino group can be achieved under specific catalytic conditions. For example, using 1,2-diketones in the presence of BF₃·OEt₂ provides N-alkylated 2-aminopyridines. acs.org Another approach is the reductive amination involving an aldehyde and a reducing agent. researchgate.net Ruthenium complexes have also been employed to catalyze the N-alkylation of 2-aminopyridines with alcohols. researchgate.net

Arylation of the amino group is a key transformation for building more complex molecular architectures. Modern cross-coupling methods are highly effective for this purpose. The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an amine and an aryl halide (or triflate), is a powerful and general method for forming N-aryl bonds on 2-aminopyridine scaffolds. nih.govnih.gov Copper-catalyzed N-arylation reactions, sometimes referred to as Ullmann-type couplings, provide an alternative route. organic-chemistry.org Furthermore, a chemoselective N-arylation of 2-aminopyridine derivatives with arynes generated in situ has been reported, yielding N-arylated products in good to excellent yields. acs.orgnih.gov

Reaction TypeReagentCatalyst/BaseTypical ConditionsReference
N-Alkylation1,2-DiketonesBF₃·OEt₂Aerobic conditions, heated acs.org
N-AlkylationAlcoholsRuthenium(II) complexesCatalytic, often with hydrogen transfer researchgate.net
N-Arylation (Buchwald-Hartwig)Aryl BromidesPd(II) catalyst, Xantphos, NaOtBuRefluxing toluene nih.gov
N-Arylation (with Arynes)o-(Trimethylsilyl)aryl triflatesCsFGeneration of aryne in situ acs.orgnih.gov

Palladium-Catalyzed Transformations on the Difluorophenyl Aminopyridine Scaffold

The structure of this compound is particularly well-suited for advanced palladium-catalyzed reactions, which allow for precise functionalization at otherwise unreactive C-H or C-F bonds.

The N-(phenyl)-2-aminopyridine motif is an excellent substrate for directed C-H activation. rsc.org The pyridine nitrogen can act as a directing group, coordinating to a transition metal catalyst (such as palladium or ruthenium) and directing functionalization to the ortho C-H bond of the phenyl ring. rsc.org In the case of this compound, this would direct functionalization to the C-6 position of the difluorophenyl ring. This strategy enables a variety of transformations, including:

Annulation reactions to form fused heterocyclic systems, such as carbazoles or phenanthridinones. rsc.org

Acylation, alkynylation, and alkenylation at the ortho position of the phenyl ring. rsc.org

While the directing group facilitates the reaction, the presence of the fluorine atom at the C-2 position of the phenyl ring could sterically and electronically influence the efficiency of the C-H activation process at the C-6 position. Another potential site for C-H activation is the pyridine ring itself. For example, ruthenium-catalyzed C-H sulfonylation has been shown to occur selectively at the C-5 position of N-aryl-2-aminopyridines. acs.orgacs.org

Beyond C-H activation, the scaffold of this compound offers other handles for palladium-catalyzed cross-coupling reactions. The C-F bonds on the difluorophenyl ring, while generally strong, can be activated for cross-coupling under specific catalytic conditions, although this is typically more challenging than using aryl chlorides, bromides, or iodides.

More commonly, further functionalization would involve pre-functionalizing the pyridine or phenyl rings, for example, through halogenation, and then using these new handles for cross-coupling. For instance, if a bromine or iodine atom were introduced at the C-3 or C-6 positions of the pyridine ring, it could serve as a site for Suzuki, Sonogashira, Heck, or other standard cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov The ability to perform sequential, site-selective cross-coupling reactions makes this scaffold a versatile platform for constructing complex molecules with precise three-dimensional structures.

Heteroatom Derivatization for Enhanced Functionality

The exocyclic amino group of this compound is a primary site for nucleophilic reactions, allowing for the introduction of various heteroatom-containing functional groups. These modifications are crucial for modulating the compound's physicochemical properties and biological activity. Common derivatizations include acylation and sulfonation.

N-Acylation and N-Sulfonylation: The primary amine readily reacts with acylating and sulfonylating agents to form corresponding amides and sulfonamides. Acylation can be achieved using acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetic anhydride can yield the N-acetylated derivative. nih.gov Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent like pyridine or in the presence of a non-nucleophilic base, affords the corresponding sulfonamide. These reactions are typically high-yielding and proceed under mild conditions.

The table below summarizes common heteroatom derivatization reactions applicable to the amino group of the title compound.

Reaction TypeReagent ExampleProduct ClassTypical Conditions
N-AcylationAcetic AnhydrideAcetamideReflux
N-AcylationBenzoyl ChlorideBenzamideBase (e.g., Pyridine), Room Temp
N-Sulfonylationp-Toluenesulfonyl ChlorideSulfonamideBase (e.g., Pyridine), 0°C to RT
N-AlkylationAlkyl Halide (e.g., CH₃I)Secondary/Tertiary AmineBase (e.g., NaH), Aprotic Solvent

This table presents representative reactions based on the known chemistry of 2-aminopyridines.

Cyclization Reactions Utilizing the Amino and Pyridine Moieties

The 2-aminopyridine moiety is a versatile precursor for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. nih.govjocpr.com These reactions leverage the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen (N1). The general strategy involves reacting the 2-aminopyridine scaffold with a reagent containing two electrophilic centers, leading to a condensation-cyclization cascade.

For these cyclizations to occur, the C3 position of the pyridine ring, adjacent to the amino group, typically requires activation with an electron-withdrawing group, such as a cyano or ester function. However, direct cyclization with 1,3-dicarbonyl compounds or their equivalents can also be achieved. jocpr.com The reaction of 2-aminopyridines with reagents like formamide (B127407), urea, or isothiocyanates can lead to the formation of the pyrimidine (B1678525) ring fused to the pyridine core. researchgate.net For example, heating a 2-aminopyridine with formamide is a classical method to produce 4-aminopyrido[2,3-d]pyrimidines. researchgate.net Another well-established route involves the reaction with α,β-unsaturated carbonyl compounds, which undergo a Michael addition followed by intramolecular cyclization.

The table below outlines several established cyclization strategies for constructing pyrido[2,3-d]pyrimidine (B1209978) systems from 2-aminopyridine precursors.

Cyclization StrategyReagent Example(s)Resulting Fused SystemKey Features
Condensation with formamideFormamide4-Aminopyrido[2,3-d]pyrimidineHigh temperature reaction
Reaction with β-KetoestersEthyl Acetoacetate7-Methylpyrido[2,3-d]pyrimidin-5(6H)-oneGould-Jacobs reaction pathway
Reaction with MalonatesDiethyl MalonatePyrido[2,3-d]pyrimidine-5,7-dioneRequires C3 functionalization for regioselectivity
Reaction with DMF-DMA/Ammonia (B1221849)Dimethylformamide-dimethylacetal (DMF-DMA), then NH₃Pyrido[2,3-d]pyrimidineForms an amidine intermediate which then cyclizes. nih.gov
Reaction with IsothiocyanatesPhenyl isothiocyanate2-Thioxo-pyrido[2,3-d]pyrimidineForms a thiourea (B124793) intermediate followed by cyclization. researchgate.net

This table illustrates general cyclization reactions of 2-aminopyridines, which are applicable to the title compound, often following initial functionalization.

Oxidation and Reduction Chemistry of the Scaffold

The oxidation and reduction reactions of this compound can target either the heterocyclic core or its substituents.

Oxidation: The pyridine nitrogen is susceptible to oxidation, typically forming a pyridine-N-oxide. This transformation is commonly achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. orgsyn.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and modifying the reactivity of ring substituents. youtube.comscripps.edu For instance, oxidation of a related 2-amino-5-fluoropyridine (B1271945) derivative to its N-oxide has been reported as a step in a multi-step synthesis. researchgate.net Compared to its aniline (B41778) analogue, the 2-aminopyridine scaffold exhibits a reduced potential for oxidation, making it a more stable pharmacophore in many contexts. nih.gov

Reduction: The pyridine ring itself is an aromatic system and is generally resistant to reduction under mild conditions. Catalytic hydrogenation of the pyridine ring typically requires high pressures, elevated temperatures, and potent catalysts (e.g., Rhodium on carbon, Ruthenium). Under such forcing conditions, the pyridine ring can be reduced to a piperidine (B6355638) ring. The difluorophenyl substituent is also generally stable to catalytic hydrogenation, although dehalogenation can sometimes occur under harsh conditions. More commonly, reduction reactions in this context would target specific functional groups that might be added to the scaffold, such as the reduction of a nitro group, which can be readily converted to an amine using reagents like hydrazine (B178648) with a palladium catalyst or iron powder in acidic media. dissertationtopic.netdissertationtopic.net

The table below summarizes the primary oxidation and reduction reactions relevant to the scaffold.

Reaction TypeTargetReagent ExampleProductNotes
N-OxidationPyridine Nitrogenm-CPBA or H₂O₂/Acetic AcidPyridine-N-oxideIncreases electron deficiency of the ring. orgsyn.org
Ring HydrogenationPyridine RingH₂, Rh/C or PtO₂Piperidine derivativeRequires forcing conditions (high pressure/temp).
DeoxygenationPyridine-N-oxidePCl₃ or H₂, Pd/CParent PyridineA common subsequent step after N-oxide chemistry. youtube.com

This table summarizes characteristic oxidation and reduction reactions for the 2-aminopyridine scaffold.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific information regarding the applications of the chemical compound “this compound” in the outlined areas of catalysis and coordination chemistry.

While the requested topics—such as the use of pyridine-based ligands in transition metal catalysis, C-H activation, asymmetric catalysis, cross-coupling reactions, and the formation of Metal-Organic Frameworks (MOFs) and luminescent complexes—are well-established and significant fields of chemical research, specific studies detailing the synthesis, characterization, and application of complexes derived from “this compound” are not present in the available search results.

Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the strict requirements of the provided outline for this specific compound. The generation of scientifically accurate content for each subsection would require dedicated research findings that are not currently available in the public domain.

Applications of 2 Amino 5 2,5 Difluorophenyl Pyridine in Catalysis and Coordination Chemistry

Role in Organocatalysis and Biocatalysis Methodologies

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The aminopyridine scaffold present in 2-Amino-5-(2,5-difluorophenyl)pyridine is a key functional group in several known organocatalysts.

Organocatalysis:

Aminopyridine derivatives can function as basic catalysts, activating substrates through hydrogen bonding or proton transfer. For instance, 4-dimethylaminopyridine (DMAP) is a widely used catalyst in acylation and related reactions. The amino group of this compound could similarly engage in nucleophilic catalysis or act as a Brønsted base. The electronic properties of the difluorophenyl substituent would likely modulate the basicity and nucleophilicity of the amino group, thereby influencing its catalytic activity.

Research into photochemical organocatalysis has demonstrated the functionalization of pyridines via pyridinyl radicals. acs.org This suggests a potential pathway for reactions involving this compound, where the pyridine (B92270) ring could be activated under photochemical conditions to participate in carbon-carbon bond-forming reactions. acs.org

Biocatalysis:

In biocatalysis, enzymes are employed to catalyze chemical transformations. While there is no direct evidence of this compound being a substrate or cofactor in enzymatic reactions, the pyridine ring is a core component of essential cofactors like NAD(P)H and pyridoxal phosphate (PLP). nih.gov Enzymes that act on pyridine-containing substrates could potentially recognize and transform functionalized pyridines like the title compound. For example, microbial degradation pathways for pyridine have been identified, utilizing microorganisms such as Bacillus brevis. espublisher.com

Furthermore, enzymes can be utilized in multicomponent reactions to synthesize complex molecules, including substituted 2-aminopyridines. encyclopedia.pub This highlights the potential for biocatalytic methods to be employed in the synthesis of derivatives of this compound.

The following table summarizes the potential roles of the structural features of this compound in organocatalysis and biocatalysis, based on analogous compounds.

Structural Feature Potential Role in Organocatalysis Potential Role in Biocatalysis
Amino Group Nucleophilic catalysis, Brønsted base activityInteraction with enzyme active sites, potential for enzymatic modification
Pyridine Ring Platform for radical-mediated reactions, Lewis base interactionsRecognition by enzymes acting on pyridine-containing substrates, core of potential enzyme inhibitors
Difluorophenyl Group Modulation of electronic properties and steric hindrance of the catalystInfluencing substrate binding and orientation within an enzyme's active site

Photocatalytic and Electrocatalytic Applications of Derived Complexes

The coordination chemistry of pyridine derivatives is well-established, and their metal complexes often exhibit interesting photophysical and electrochemical properties. wikipedia.org Complexes derived from this compound could find applications in photocatalysis and electrocatalysis.

Photocatalysis:

Metal complexes containing pyridine-based ligands are known to act as photocatalysts for various reactions, including the degradation of organic pollutants. ias.ac.innih.govresearchgate.net For instance, mixed-metal pyridine dicarboxylates have been shown to be active catalysts for the degradation of organic dyes under UV light. ias.ac.inresearchgate.net Similarly, terpyridine-based metal complexes have demonstrated efficiency in the photodegradation of pharmaceutical pollutants. nih.gov It is conceivable that coordination complexes of this compound with suitable metal centers could exhibit similar photocatalytic activity. The difluorophenyl group might influence the photostability and electronic properties of the resulting complex.

The table below presents data on the photocatalytic degradation of organic dyes using mixed-metal pyridine dicarboxylates, illustrating the potential of such systems.

Catalyst Target Pollutant Light Source Degradation Efficiency
[Gd(H₂O)₃Co{C₅N₁H₃(COO)₂}₃]Remazol Brilliant Blue RUVHigh
[Dy(H₂O)₃Co{C₅N₁H₃(COO)₂}₃]Orange GUVHigh
[Y(H₂O)₃Co{C₅N₁H₃(COO)₂}₃]Remazol Brilliant Blue RUVHigh

Electrocatalysis:

Aminopyridine ligands have been successfully employed in the design of molecular electrocatalysts, particularly for the reduction of carbon dioxide (CO₂). acs.orgacs.orgiciq.org Cobalt complexes with aminopyridine-containing macrocyclic ligands have shown promise for the selective conversion of CO₂ to carbon monoxide (CO). acs.orgacs.orgiciq.org The amino group in these ligands can play a crucial role in the catalytic cycle, often by participating in proton relays.

Complexes of this compound with metals like cobalt or ruthenium could potentially act as electrocatalysts for CO₂ reduction. nih.gov The electronic effects of the difluorophenyl substituent could be used to tune the redox potentials of the metal center, thereby influencing the efficiency and selectivity of the catalytic process.

A unified electro- and photocatalytic mechanism for CO₂ reduction has been proposed for certain aminopyridine cobalt complexes, highlighting the potential for dual functionality. acs.orgiciq.org

The following table summarizes the key parameters for the electrocatalytic reduction of CO₂ by representative cobalt-polypyridine diamine complexes.

Catalyst Redox Potential (V vs. Fc⁺/Fc) Product Faradaic Efficiency (%)
Co(L1)₂-1.5 to -2.0CO>90
Co(L2)(CH₃CN)₂-1.5 to -2.0CO>90

Mechanistic Studies of Biological Interactions Strictly in Vitro and Molecular Level

In Vitro Target Engagement Methodologies and Biophysical Characterization

The initial step in characterizing the biological activity of a compound like 2-Amino-5-(2,5-difluorophenyl)pyridine involves identifying its molecular targets within a biological system. In vitro target engagement assays are crucial for confirming direct binding to a purified protein. Techniques such as the cellular thermal shift assay (CETSA) can be employed, where the binding of the compound to its target protein confers thermal stability. An increase in the melting temperature of the target protein in the presence of this compound would indicate a direct interaction.

Further biophysical characterization can be achieved using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). These techniques provide quantitative data on the binding affinity (dissociation constant, Kd), stoichiometry, and thermodynamic parameters of the interaction between the compound and its target protein. Such data is fundamental to understanding the potency and nature of the binding.

Another powerful method for quantifying target engagement in living cells involves the use of fluorescently labeled competitor molecules, or companion imaging probes. By observing the displacement of a fluorescent probe known to bind to the target, the engagement of the unlabeled this compound can be quantified using techniques like fluorescence polarization microscopy.

Enzyme Kinetics and Inhibition Mechanism Studies (Cell-Free Systems)

Should the identified target of this compound be an enzyme, detailed kinetic studies in cell-free systems are necessary to elucidate its inhibitory mechanism. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

By plotting the reaction velocity against the substrate concentration at different inhibitor concentrations (e.g., using a Michaelis-Menten plot), the nature of the inhibition can be determined. For example, a change in the maximum reaction velocity (Vmax) with no change in the Michaelis constant (Km) would suggest non-competitive inhibition, while an increase in Km with no change in Vmax is characteristic of competitive inhibition. Lineweaver-Burk plots can further help distinguish between competitive, non-competitive, and uncompetitive inhibition mechanisms.

The inhibition constant (Ki) is a critical parameter derived from these studies, representing the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Ki value signifies a more potent inhibitor.

Receptor Binding Assays and Displacement Studies (Isolated Receptors)

If this compound is hypothesized to interact with a receptor, radioligand binding assays are a standard method for characterization. These assays utilize a radiolabeled ligand known to bind to the receptor of interest. The ability of this compound to displace the radioligand from the isolated receptor is measured, allowing for the determination of its binding affinity, typically expressed as the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

The IC50 value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation. These displacement studies are crucial for quantifying the potency of the compound at a specific receptor and for assessing its selectivity by testing it against a panel of different receptors.

Elucidation of Molecular Mechanisms of Action (e.g., Allosteric Modulation, Competitive Binding)

The molecular mechanism of action describes how a compound exerts its effect at the molecular level. Based on the results from enzyme kinetics and receptor binding assays, a hypothesis can be formed. For instance, if the compound is a competitive inhibitor, it is likely binding to the same site as the endogenous substrate (the orthosteric site).

Alternatively, this compound could act as an allosteric modulator. Allosteric modulators bind to a site on the protein that is distinct from the primary binding site, inducing a conformational change that alters the protein's activity. Positive allosteric modulators (PAMs) enhance the effect of the endogenous ligand, while negative allosteric modulators (NAMs) reduce it. Specific assays can be designed to detect these effects, for example, by measuring the potentiation or inhibition of the endogenous agonist's response in the presence of the compound.

Exploration of Interaction Specificities with Biomolecules (e.g., DNA, RNA, Proteins)

To ensure that this compound has a specific mode of action, it is important to investigate its interactions with other major classes of biomolecules, such as nucleic acids (DNA and RNA) and a broader range of proteins. Techniques like electrophoretic mobility shift assays (EMSA) can be used to assess binding to specific DNA or RNA sequences. Non-specific binding to proteins can be evaluated using promiscuity assays. The 2-aminopyridine (B139424) scaffold itself is a common motif in molecules designed to interact with various protein targets, including kinases and receptors. The specificity of this compound would be a key determinant of its potential utility as a selective molecular probe or therapeutic lead.

Ligand-Protein Interaction Modeling via Computational Docking and Molecular Dynamics

Computational methods provide valuable insights into the binding mode of this compound at the atomic level. Molecular docking simulations can predict the preferred orientation of the compound within the binding site of its target protein. These models can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. For example, the amino group of the pyridine (B92270) ring could act as a hydrogen bond donor, while the difluorophenyl group could engage in hydrophobic or halogen bonding interactions.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interaction, revealing how the compound and the protein adapt to each other and the stability of the key interactions identified in the docking studies.

Development of Fluorescent Probes Based on this compound for Biochemical Assays

The core structure of this compound could potentially serve as a scaffold for the development of fluorescent probes. The 2-aminopyridine moiety is known to be a part of some fluorescent molecules. By attaching a suitable fluorophore or by modifying the existing structure to enhance its intrinsic fluorescence, a probe could be created. Such a probe would be invaluable for use in high-throughput screening assays to identify other molecules that bind to the same target, or in fluorescence-based imaging studies to visualize the location of the target protein within cells. The development would involve synthesizing derivatives and characterizing their photophysical properties, such as excitation and emission spectra, quantum yield, and sensitivity to their binding environment.

Advanced Material Science Applications of 2 Amino 5 2,5 Difluorophenyl Pyridine Derivatives Excluding Material Property Data

Role as a Building Block for Supramolecular Assemblies and Smart Materials

The 2-aminopyridine (B139424) moiety is a classic and robust motif for directing the formation of predictable hydrogen-bonding networks. The amino group (-NH₂) and the pyridine (B92270) ring nitrogen act as effective hydrogen bond donors and acceptors, respectively. This allows derivatives of 2-amino-5-(2,5-difluorophenyl)pyridine to form well-defined supramolecular structures, such as dimers and tapes, through N-H···N interactions. mdpi.com

The introduction of the 2,5-difluorophenyl group adds further layers of control over the supramolecular assembly. The fluorine atoms can participate in weaker, yet structurally significant, non-covalent interactions, including C-H···F hydrogen bonds and halogen bonding. The study of related halogenated pyridines, such as 2-amino-5-iodopyridine (B21400), reveals that halogen bonding can play a crucial role alongside hydrogen bonding in the solid-state packing of these molecules. clarku.edu This dual capability for strong hydrogen bonding and specific halogen-based interactions makes these derivatives highly programmable building blocks for crystal engineering. By modifying the substitution pattern, it's possible to tune the intermolecular forces to create complex, three-dimensional networks, which is a cornerstone for the development of "smart" materials that can respond to external stimuli. mdpi.comrsc.org

Table 1: Key Intermolecular Interactions in Aminopyridine-based Supramolecular Assemblies

Interaction Type Donor Acceptor Role in Assembly
Hydrogen Bond Amino Group (N-H) Pyridine Nitrogen (N) Formation of primary structural motifs (e.g., dimers, chains) mdpi.com
Hydrogen Bond Aromatic C-H Fluorine (F) Directional control and stabilization of the crystal lattice
Halogen Bond Halogen Atom (e.g., I) Halogen or other electronegative atom Fine-tuning of molecular packing and orientation clarku.edu

Incorporation into Polymeric Structures for Specific Functional Scaffolds

The amino group in this compound provides a reactive handle for its incorporation into macromolecular structures. This allows for the synthesis of functional polymers where the unique electronic and binding properties of the pyridine derivative are imparted to the bulk material. Amino-functional polymers are increasingly sought after for applications in stimuli-responsive systems and advanced coatings. rsc.org

One synthetic route involves the condensation of the aminopyridine derivative with other monomers to form the polymer backbone. For instance, pyridine-based dicarboxamides are synthesized through condensation reactions, demonstrating a pathway for creating polyamide or polyimide structures. jst.go.jp Alternatively, the this compound unit can be attached as a pendant group to a pre-existing polymer backbone. This approach allows for precise control over the density of functional units along the polymer chain. The resulting polymers can exhibit tailored properties, such as specific metal-ion chelation, pH-responsiveness, or enhanced thermal stability, attributed to the fluorinated arylpyridine moieties. Research into perfluoropyridine-containing polymers has highlighted their enhanced thermal stability and chemical resistance, properties that could be conferred by the difluorophenyl group in this context. mdpi.com

Investigation of Self-Assembly Phenomena and Directed Assembly

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.com For derivatives of this compound, the interplay between strong N-H···N hydrogen bonds and weaker interactions involving the fluorophenyl ring governs the self-assembly process. The directionality of these interactions allows for the programmed formation of specific nanostructures.

Crystal engineering studies on related 2-amino-5-halogenopyridines show that the amino group primarily acts as a hydrogen-bond donor to the pyridine nitrogen of a neighboring molecule, leading to the formation of centrosymmetric dimers. mdpi.com The presence and nature of the halogen substituent dictate the subsequent packing of these dimers. The difluorophenyl group, with its specific electronic and steric profile, is expected to guide the formation of unique hierarchical structures. The spontaneous organization of molecular building blocks is a bottom-up approach to fabricating smart materials with defined geometries at various scales. mdpi.com

Development of Organic Semiconductors and Optoelectronic Scaffolds

The structure of this compound contains an electron-donating amino group and an electron-withdrawing difluorophenylpyridine core, creating an intramolecular donor-acceptor (D-A) system. This electronic profile is highly desirable for organic semiconductor materials used in applications like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Research on related 2-aminopyridine derivatives has shown that the presence of electron-withdrawing groups at the 5-position can lead to materials with aggregation-induced emission enhancement (AIEE). beilstein-journals.org This phenomenon, where fluorescence intensity increases in the aggregated or solid state, is crucial for developing highly efficient OLEDs and sensors. The fluorine atoms on the phenyl ring enhance the electron-accepting nature of the pyridine core, which can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the material. This tuning is critical for optimizing charge injection and transport in electronic devices. Anthracene-based molecules with amino functionalities have been investigated as organic semiconductors, demonstrating that the amino group is a viable component in the design of photo-responsive materials. rsc.org

Table 2: Influence of Substituents on the Optoelectronic Properties of 2-Aminopyridine Derivatives

Substituent at Position 5 Electronic Nature Observed Property Potential Application
Bromine (Br) Electron-withdrawing Large fluorescence enhancement (AIEE) beilstein-journals.org OLEDs, Fluorescent Probes
Trifluoromethyl (CF₃) Strongly Electron-withdrawing Large fluorescence enhancement (AIEE) beilstein-journals.org OLEDs, Fluorescent Probes
Methyl (CH₃) Electron-donating Fluorescence quenching in aggregates -

| Difluorophenyl | Electron-withdrawing | Predicted D-A character, potential for AIEE | Organic Semiconductors, Optoelectronics |

Utilization in Liquid Crystal Design and Mesophase Behavior Studies

The rigid, elongated (calamitic) shape of molecules based on a 5-substituted 2-aminopyridine core makes them candidates for forming liquid crystalline phases (mesophases). Liquid crystals are states of matter with properties intermediate between those of a conventional liquid and a solid crystal, and they are the basis for modern display technology.

For a molecule to exhibit liquid crystalline behavior, it typically requires a rigid core and flexible terminal chains. In derivatives of this compound, the biphenyl-like pyridine-phenyl core provides the necessary rigidity. Attaching flexible alkyl chains to the amino group or the phenyl ring would complete the typical design of a liquid crystal molecule. A patent for liquid-crystalline derivatives of 2,5-disubstituted pyridines highlights their potential use in electro-optical devices. sigmaaldrich.com Research on teraryl liquid crystals containing a pyridine ring has shown that these compounds can exhibit nematic mesophases over a broad temperature range. rsc.org The introduction of fluorine atoms is a well-established strategy in liquid crystal design to modify properties such as dielectric anisotropy and viscosity, which are critical for device performance. Therefore, the this compound scaffold is a promising platform for developing novel liquid crystal materials with tailored properties.

Future Directions and Emerging Research Avenues for 2 Amino 5 2,5 Difluorophenyl Pyridine

Exploration of Untapped Synthetic Transformations and Reaction Methodologies

While the 2-aminopyridine (B139424) core is a staple in heterocyclic chemistry, its full synthetic potential, particularly when substituted with a difluorophenyl group, remains to be unlocked. Future research will likely focus on moving beyond standard cross-coupling reactions to explore more complex and efficient transformations.

Key areas for exploration include:

Advanced Cross-Coupling Reactions: Methodologies like the Goldberg reaction (copper-catalyzed N-arylation) and Buchwald-Hartwig amination could be further optimized for the 2-amino group of this specific substrate. nih.govnih.gov These methods offer alternative pathways for creating substituted aminopyridines that may be more robust or accommodate a wider range of functional groups than traditional methods. nih.gov

Synthesis of Fused Heterocyclic Systems: The bifunctional nature of the 2-aminopyridine scaffold is ideal for constructing fused ring systems of significant pharmacological interest. rsc.orgresearchgate.net The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, for example, can be employed to synthesize imidazo[1,2-a]pyridines from 2-aminopyridines, an aldehyde, and an isocyanide. researchgate.netresearchgate.net Applying this to 2-Amino-5-(2,5-difluorophenyl)pyridine could rapidly generate a library of novel, complex, and axially chiral molecules. researchgate.net

Direct C-H Functionalization: Another promising avenue is the direct functionalization of the pyridine (B92270) or phenyl ring C-H bonds. This avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route to novel derivatives.

Table 1: Potential Synthetic Transformations for this compound

Reaction TypeReagents/CatalystsPotential ProductSignificance
Goldberg ReactionAmide, CuI, 1,10-phenanthrolineN-acylated aminopyridineAccess to diverse amide derivatives nih.gov
Buchwald-Hartwig AminationAryl halide, Pd catalyst, ligandN-arylated aminopyridineFormation of C-N bonds with various aryl groups nih.govresearchgate.net
Imidazo[1,2-a]pyridine Synthesisα-haloketone or aldehyde/isonitrileFused imidazopyridine scaffoldAccess to privileged medicinal chemistry scaffolds researchgate.netresearchgate.net
C-H Activation/FunctionalizationTransition metal catalyst (e.g., Pd, Rh)Directly functionalized pyridine or phenyl ringAtom-economical route to novel derivatives

Integration into Advanced Flow Chemistry and Microfluidic Systems

The transition from batch to continuous flow processing is a major trend in modern chemical synthesis, offering enhanced safety, control, and scalability. vapourtec.com The synthesis and subsequent derivatization of this compound are well-suited for this transition.

Future research in this area will likely involve:

Improved Synthesis Control: Flow reactors provide superior control over reaction parameters like temperature, pressure, and residence time. vapourtec.com This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, which can be generated and consumed in situ, minimizing risk. vapourtec.com

Telescoped Multi-Step Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. uc.pt For example, the synthesis of a 2-aminopyrimidine (B69317) derivative has been demonstrated using a "catch-react-release" methodology on a solid support within a flow system. uc.pt This approach could be adapted for the synthesis and subsequent functionalization of this compound, significantly streamlining the production of complex molecules. unimi.it

Microfluidic Reaction Optimization: Microfluidic systems allow for high-throughput screening of reaction conditions using minimal amounts of material, accelerating the optimization of new transformations.

Table 2: Advantages of Flow Chemistry for this compound Synthesis

FeatureAdvantageRelevance to Target Compound
Enhanced Heat TransferSuperior temperature control, minimization of hotspots.Safely perform potentially exothermic reactions like nitration or halogenation.
In Situ Reagent GenerationUse of hazardous or unstable intermediates is safer as they are consumed immediately. vapourtec.comEnables the use of reactive organometallics or other sensitive reagents for functionalization.
ScalabilityProduction can be increased by running the system longer or by parallelization ("numbering-up"). unimi.itFacilitates straightforward transition from laboratory-scale discovery to pilot-scale production.
Automation & IntegrationMultiple synthetic and purification steps can be linked into a seamless, automated sequence. uc.ptReduces manual handling and improves reproducibility for multi-step syntheses of derivatives.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

For this compound, emerging research avenues include:

Reaction Yield Prediction: ML models, particularly random forest and neural network algorithms, can be trained on reaction data to predict yields and identify optimal conditions (e.g., catalyst, solvent, temperature) with high accuracy. princeton.edursc.org This can significantly reduce the experimental effort required to develop new synthetic routes for derivatizing the scaffold. These models work by converting molecular structures into numerical "fingerprints" and correlating them with experimental outcomes. specialchem.com

Retrosynthesis and Novel Pathway Discovery: AI tools can propose novel synthetic pathways that may not be obvious to a human chemist, potentially finding more efficient or cost-effective routes to the target molecule and its analogs. youtube.com

De Novo Compound Design: Computational methods can be used to design novel derivatives based on the this compound scaffold. nih.gov By building quantitative structure-activity relationship (QSAR) models, AI can predict the biological activity of virtual compounds, prioritizing the synthesis of those with the highest potential as, for example, kinase inhibitors or other therapeutic agents. nih.govrsc.org

Table 3: AI and Machine Learning Applications in Research

AI/ML ApplicationDescriptionPotential Impact on Research
Reaction Outcome PredictionModels predict the products and yields of a reaction based on reactants and conditions. princeton.eduyoutube.comAccelerates the discovery of new functionalization reactions for the scaffold.
Condition OptimizationAlgorithms suggest optimal reaction parameters to maximize yield and minimize byproducts.Reduces the time and resources spent on empirical reaction optimization.
Virtual ScreeningComputationally screens virtual libraries of derivatives against biological targets. nih.govPrioritizes synthetic efforts on compounds most likely to have desired biological activity.
Generative DesignAI designs novel molecules with specific desired properties based on the core scaffold.Creates opportunities to explore new chemical space for drug discovery. rsc.org

Development of Novel Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The development of advanced spectroscopic techniques for real-time, in-situ monitoring offers a window into these processes. longdom.org

Future directions for this compound include:

¹⁹F NMR Spectroscopy: The two fluorine atoms on the phenyl ring serve as a powerful and sensitive probe. ¹⁹F NMR is an ideal technique for mechanistic studies due to its high sensitivity and the absence of background signals in most reaction systems. It can be used for real-time monitoring of reactions involving the difluorophenyl group, providing insights into reaction kinetics and the formation of intermediates. acs.org

In-Situ Vibrational Spectroscopy (IR and Raman): Techniques like Attenuated Total Reflectance (ATR)-FTIR and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without sample extraction. longdom.org Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media.

Fluorescence Spectroscopy: While the native fluorescence of the molecule may be limited, derivatization could introduce fluorophores. Excitation-Emission Matrices (EEMs) could then be used to monitor complex reaction mixtures. researchgate.net The development of fluorescent probes based on this scaffold could enable real-time tracking in biological systems. nih.gov

Table 4: Spectroscopic Techniques for Real-Time Monitoring

TechniquePrincipleApplication for the Target Compound
¹⁹F NMR SpectroscopyDetects changes in the chemical environment of fluorine nuclei. acs.orgHighly specific monitoring of reactions at the difluorophenyl ring; kinetic and mechanistic studies.
In-Situ IR/RamanMonitors changes in molecular vibrations as the reaction progresses. longdom.orgTracking the consumption of starting materials and formation of products in real-time.
Mass SpectrometryAmbient ionization techniques can analyze reaction aliquots with minimal preparation.Identification of transient intermediates and byproducts to elucidate reaction pathways.
UV-Vis SpectroscopyMeasures changes in light absorbance by chromophores.Monitoring reactions that involve a change in conjugation or electronic structure. longdom.org

Expansion into Bioorthogonal Chemistry and Chemical Biology Tools

Bioorthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org The unique structure of this compound makes it an intriguing candidate for development as a chemical biology tool.

Emerging research could focus on:

Fluoride-Responsive Probes: The reactivity of certain chemical groups can be "masked" with a silyl (B83357) protecting group, which can be selectively removed by fluoride (B91410) ions to activate the molecule for a bioorthogonal reaction. nih.govresearchgate.net This concept could be applied to derivatives of the target compound, allowing for controlled activation within a biological environment.

¹⁹F NMR/MRI Tracers: The difluorophenyl group can act as a ¹⁹F NMR or MRI reporter. By attaching the scaffold to a biologically active molecule or a targeting ligand, it could be used to track the molecule's distribution and fate in vitro or in vivo.

Scaffold for Bioactive Agents: 2-aminopyridine and 2-aminopyrimidine scaffolds are known to be effective modulators of biological processes, including bacterial biofilm formation and enzyme inhibition. nih.govnih.govrsc.org Future work could explore the biological activity of this compound and its derivatives, potentially leading to new probes or therapeutic leads. nih.gov The introduction of fluorine atoms often enhances metabolic stability and binding affinity, making this an attractive scaffold. researchgate.net

Table 5: Potential Bioorthogonal and Chemical Biology Applications

Application AreaConceptPotential Role of the Scaffold
Bioorthogonal LigationDeveloping novel click-chemistry partners. nih.govresearchgate.netThe aminopyridine or a derivatized form could act as one half of a reactive pair for labeling biomolecules.
Cellular ImagingUse as a ¹⁹F MRI contrast agent or as a scaffold for fluorescent probes.The difluoro-moiety provides a unique spectroscopic handle for non-invasive imaging.
Enzyme InhibitionThe 2-aminopyridine core is a known pharmacophore. rsc.orgnih.govDesign of novel enzyme inhibitors for targets like kinases or enzymes in the glyoxylate (B1226380) shunt. nih.gov
Drug DeliveryAttaching the scaffold to a drug to monitor its delivery and release.The fluorine atoms can be used to track the location and concentration of the conjugate.

Discovery of Multi-Component Reactions Involving the this compound Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool for rapidly building molecular complexity. aurigeneservices.comnih.gov The 2-aminopyridine scaffold is an excellent substrate for a variety of MCRs.

Future research will likely aim to:

Expand the Scope of Known MCRs: Reactions like the Groebke-Blackburn-Bienaymé (GBB) and other one-pot syntheses of N-substituted 2-aminopyridines can be systematically explored with this compound as a key building block. researchgate.netaurigeneservices.com This would provide rapid access to diverse libraries of complex molecules for biological screening.

Develop Novel MCRs: The unique electronic properties conferred by the difluorophenyl group may enable novel reactivity patterns, leading to the discovery of new MCRs. For instance, ultrasound-assisted, iron-catalyzed four-component reactions have been developed for other aminopyridines and could be adapted. aurigeneservices.com

Combinatorial Library Synthesis: MCRs are ideally suited for combinatorial chemistry. By systematically varying the other components in the reaction with this compound, large libraries of related compounds can be generated efficiently, maximizing the discovery of new bioactive molecules. nih.govyoutube.com

Table 6: Examples of Multi-Component Reactions for the 2-Aminopyridine Scaffold

MCR Name/TypeReactantsTypical ProductSignificance
Groebke-Blackburn-Bienaymé2-aminopyridine, aldehyde, isocyanide3-Aminoimidazo[1,2-a]pyridineRapid access to a key medicinal scaffold. researchgate.netresearchgate.net
4-Component Pyridine Synthesisβ-ketoester, arylaldehyde, malononitrile, amineN-substituted 2-aminopyridineOne-pot construction of highly substituted pyridines. aurigeneservices.com
Ugi ReactionAmine, aldehyde/ketone, carboxylic acid, isocyanideα-acylamino carboxamidePotential for creating peptide-like structures if the amino group participates. youtube.com
OPA-Based MCRo-phthalaldehyde (OPA), amine, thiolDiastereoisomeric isoindoleUseful for chiral discrimination and creating fluorescent derivatives. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-5-(2,5-difluorophenyl)pyridine, and how are intermediates characterized?

  • Methodology : Pd-catalyzed C–H bond arylation is widely used for functionalizing pyridine derivatives. For example, substituting fluorophenyl groups onto pyridine cores requires ligands like Pd(OAc)₂ and directing groups (e.g., trifluoromethyl) to enhance regioselectivity . Intermediates are characterized via 1H^1H/13C^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Crystallographic validation via single-crystal XRD is critical for confirming stereochemistry, as seen in analogous fluorinated pyridines .

Q. How can structural and electronic properties of this compound be analyzed experimentally?

  • Methodology :

  • Spectroscopy : UV-Vis and fluorescence spectroscopy assess electronic transitions influenced by fluorine substituents.
  • XRD : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 268–287°C in related compounds) .

Q. What are the key reactivity patterns of fluorinated pyridines in cross-coupling reactions?

  • Methodology : Fluorine atoms act as electron-withdrawing groups, directing electrophilic substitution. Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water. Monitor regioselectivity via LC-MS and optimize yields (67–81%) through temperature control .

Advanced Research Questions

Q. How do computational methods (DFT, MD) validate experimental data for nonlinear optical (NLO) properties?

  • Methodology :

  • DFT Calculations : Compute hyperpolarizability (β\beta) and dipole moments using B3LYP/6-31G(d,p) basis sets. Compare with experimental Z-scan results to quantify NLO efficiency .
  • Charge Transfer Analysis : Frontier molecular orbitals (HOMO-LUMO gaps) reveal electron delocalization trends. For example, 2,5-difluorophenyl groups reduce band gaps, enhancing NLO responses .

Q. What strategies resolve contradictions in catalytic activity data for Pd-mediated reactions?

  • Methodology :

  • Kinetic Studies : Vary ligand ratios (e.g., PPh₃ vs. Xantphos) to identify rate-limiting steps.
  • Controlled Experiments : Compare yields under inert vs. aerobic conditions to assess oxidation side reactions .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .

Q. How can antimicrobial screening protocols be optimized for fluorinated pyridine derivatives?

  • Methodology :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution with 96-well plates and OD₆₀₀ measurements.
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., Cl vs. CF₃) with bioactivity. For example, chloro derivatives show higher potency (MIC: 8–16 µg/mL) .

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